Potassium hydrogen tartrate (CAS 868-14-4), commonly known as potassium bitartrate or cream of tartar, is a partially neutralized potassium acid salt of L-(+)-tartaric acid. In industrial, food science, and laboratory procurement, it is highly valued for its uniquely low aqueous solubility at room temperature, its mild and stable acidity, and its capacity to act as a precision buffer[1]. Unlike fully soluble organic acids, this compound remains largely crystalline in cold aqueous environments. This distinct physicochemical profile enables its use as a controlled-release acidulant, a primary analytical pH standard, and a highly specific seeding agent in separation processes, making it a foundational material in both formulation and analytical chemistry [2].
Substituting potassium hydrogen tartrate with its free acid parent (tartaric acid) or its sodium analog (sodium bitartrate) fundamentally alters process kinetics and pH stability. Tartaric acid is highly soluble and unbuffered, leading to immediate, uncontrolled reactions at room temperature and excessive pH drops that can destabilize protein matrices or cause premature gas release in formulations [1]. Sodium bitartrate lacks the specific low-temperature insolubility of the potassium salt, rendering it ineffective for applications requiring delayed thermal activation or targeted cold-precipitation. Consequently, for workflows demanding precise pH buffering (such as NIST primary standards) or temperature-dependent solubility, generic tartrates are strictly non-interchangeable and will lead to downstream process failures .
Potassium hydrogen tartrate exhibits exceptionally low solubility in cold water (approximately 0.57 g/100 mL at 20°C), which restricts its reactivity at room temperature. Upon heating to 55–70°C, its solubility and subsequent acid release increase dramatically. In contrast, tartaric acid is highly soluble (>133 g/100 mL at 20°C) and reacts instantly upon hydration. In gas-release formulation trials, KHT-based powders delivered 22% greater volume retention compared to tartaric acid equivalents due to this delayed thermal activation [1].
| Evidence Dimension | Temperature of primary acid release and volume retention |
| Target Compound Data | Activates at 55–70°C (0.57 g/100 mL solubility at 20°C); +22% volume retention |
| Comparator Or Baseline | Tartaric acid (Instant room-temperature reaction; >133 g/100 mL solubility at 20°C) |
| Quantified Difference | 22% greater volume retention in end-product due to delayed reaction kinetics |
| Conditions | Aqueous dough/batter matrix, heated from 20°C to >70°C |
Buyers formulating leavening agents or controlled-release effervescents must use the potassium salt to prevent premature reaction and product failure.
A saturated solution of potassium hydrogen tartrate is recognized as a primary standard reference material by NIST and PTB. Because it dissociates into a stable equilibrium of acid tartrate, tartrate dianion, and potassium cations, an excess of the salt in water reliably produces a buffer with an exact pH of 3.557 at 25°C. Free tartaric acid or sodium bitartrate cannot self-buffer to this exact, highly reproducible primary standard value without complex, error-prone titration.
| Evidence Dimension | pH standard reproducibility |
| Target Compound Data | Exact self-buffering pH of 3.557 at 25°C in saturated solution |
| Comparator Or Baseline | Tartaric acid / Sodium bitartrate (Requires precise titration to achieve stable buffer) |
| Quantified Difference | Provides a direct, single-component NIST primary reference standard without titration |
| Conditions | Saturated aqueous solution at 25°C |
Analytical laboratories must procure this specific compound to ensure NIST-traceable calibration of pH measurement instruments.
In protein-rich matrices such as egg white foams, potassium hydrogen tartrate acts as an optimal buffer, lowering the pH to approximately 4.0. This specific pH delays protein coagulation from 62°C to 68°C, strengthening hydrophobic interactions. Substituting with free tartaric acid drops the pH to ≤3.0, which induces excessive protein cross-linking. Side-by-side trials demonstrate that matrices acidified with tartaric acid exhibit 4.3× more syneresis (liquid separation) compared to those stabilized with potassium hydrogen tartrate [1].
| Evidence Dimension | Matrix syneresis (liquid separation) |
| Target Compound Data | pH ~4.0 buffer; delays coagulation to 68°C |
| Comparator Or Baseline | Tartaric acid (pH ≤3.0; causes 4.3× more syneresis) |
| Quantified Difference | 4.3-fold reduction in syneresis (liquid separation) |
| Conditions | Protein foam matrix held for 2 hours at room temperature |
Procuring the potassium salt is critical for food scientists and bioprocessors needing to stabilize protein structures without causing acid-induced degradation.
Due to its low cold-water solubility and activation at 55–70°C, potassium hydrogen tartrate is the premier choice for double-acting baking powders and effervescent blends where premature gas release must be avoided [1].
Analytical laboratories strictly procure this compound to generate saturated solutions that serve as a NIST-traceable pH standard of 3.557 at 25°C, essential for the precise calibration of differential potentiometry equipment .
In winemaking, potassium hydrogen tartrate powder is procured as a highly specific seeding agent. Adding it to chilled wine accelerates the targeted precipitation of excess tartrates, a process that cannot be achieved with highly soluble sodium bitartrate [2].
It is heavily utilized in food science and bioprocessing to buffer solutions to ~pH 4.0, which delays thermal coagulation and prevents syneresis in delicate protein matrices far more effectively than unbuffered free acids [1].